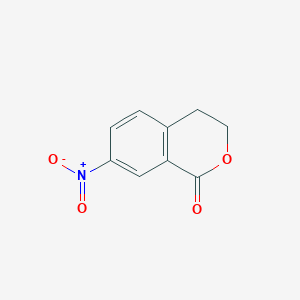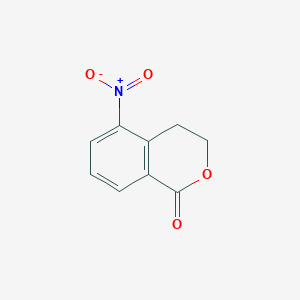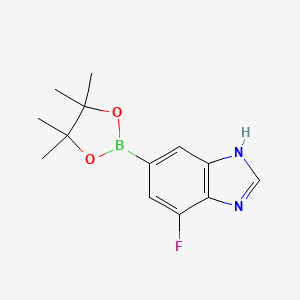
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole” is a chemical compound with the molecular formula C13H15BFNO3 . It’s also known by its CAS number 2923347-07-1 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzodiazole ring substituted with a fluorine atom at the 7-position and a tetramethyl-dioxaborolane group at the 5-position . The molecular weight of the compound is 263.08 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the sources I found . Typically, these would include properties such as melting point, boiling point, density, and solubility.Wissenschaftliche Forschungsanwendungen
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, biochemistry, and drug discovery. This compound has been studied as a potential inhibitor of the enzyme carbonic anhydrase II (CAII). CAII is an enzyme involved in the regulation of pH in cells and tissues, and inhibition of CAII can lead to the inhibition of cancer cell proliferation. This compound has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are hormones that play a role in inflammation and pain. Inhibition of COX-2 can lead to the inhibition of inflammation and pain. This compound has also been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in the regulation of cognitive function. Inhibition of AChE can lead to the improvement of cognitive function.
Wirkmechanismus
Target of Action
Similar compounds with a boronic acid ester group have been used in the organic synthesis of drugs, often in glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Mode of Action
Compounds with similar structures have been used in organic synthesis, where they often participate in substitution reactions .
Biochemical Pathways
It’s known that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs .
Pharmacokinetics
The compound’s physical and chemical properties such as its molecular weight (22305), melting point (29-33°C), and boiling point (3042±270 °C) can influence its bioavailability .
Result of Action
It’s known that enzymes produced by boric acid compounds can lead to apoptosis of certain cancer cells .
Vorteile Und Einschränkungen Für Laborexperimente
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has several advantages and limitations for laboratory experiments. One advantage is that this compound is a relatively stable compound that can be stored for extended periods of time. Another advantage is that this compound is relatively inexpensive to synthesize. A limitation is that this compound is relatively insoluble in water, which can limit its use in aqueous solutions.
Zukünftige Richtungen
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole has potential applications in medicinal chemistry, biochemistry, and drug discovery. Future research should focus on further exploring the mechanism of action of this compound and developing new synthesis methods for this compound. Additionally, further research should focus on exploring the effects of this compound on cancer cell proliferation, inflammation and pain, and cognitive function. Finally, further research should focus on exploring the potential applications of this compound in drug discovery.
Synthesemethoden
7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole can be synthesized through two different methods: the direct fluorination of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole (TMBD) and the reaction of 5-bromo-1H-1,3-benzodiazole with boron-containing reagents. The direct fluorination method involves the reaction of TMBD with a fluorinating agent such as N-fluoro-2,2,2-trifluoroethyl N-methylcarbamate in the presence of a base such as triethylamine. The reaction of 5-bromo-1H-1,3-benzodiazole with boron-containing reagents involves the reaction of the bromide with a boron-containing reagent such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl in the presence of a base such as potassium carbonate.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)8-5-9(15)11-10(6-8)16-7-17-11/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOPFQHEBWPOHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

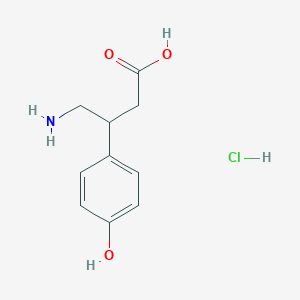

![N-[1-(Phenylmethyl)-3-piperidinyl]acetamide](/img/structure/B6600827.png)


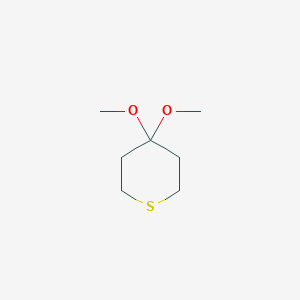
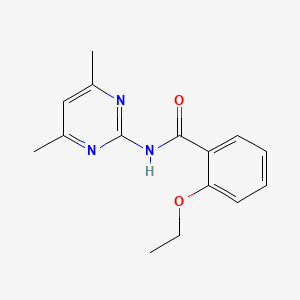


![3H-benzo[e]indole-1-carboxylic acid](/img/structure/B6600873.png)


